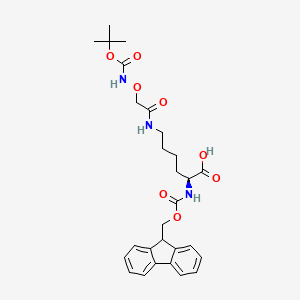
Fmoc-L-Lys(Boc-Aoa)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Lys(Boc-Aoa)-OH is a type of synthetic amino acid that has been used in various areas of scientific research due to its ability to bind to other molecules. It is a derivative of lysine, an essential amino acid, and is used to modify peptides and proteins. This compound is a useful tool for researchers because it can be used to create peptide and protein derivatives with specific properties.
Applications De Recherche Scientifique
Fmoc-L-Lys(Boc-Aoa)-OH has been used in a variety of scientific research applications. It has been used in the study of protein-protein interactions, as well as in the study of enzyme-substrate interactions. It has also been used in the study of protein-ligand interactions, as well as in the study of peptide-membrane interactions. Additionally, it has been used in the study of protein-DNA interactions and in the study of protein-RNA interactions. Additionally, this compound has been used in the study of protein folding and stability.
Mécanisme D'action
Fmoc-L-Lys(Boc-Aoa)-OH is a derivative of lysine, an essential amino acid. Lysine is a positively charged amino acid, and it has the ability to bind to other molecules, such as proteins, peptides, and nucleic acids. This compound has been modified to increase its binding affinity for other molecules. This increased binding affinity allows for the study of protein-protein interactions, as well as other interactions.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of proteins and peptides. It has been used to study the effects of proteins and peptides on cellular metabolism, as well as their effects on cell signaling pathways. Additionally, it has been used to study the effects of proteins and peptides on the immune system, as well as their effects on gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
Fmoc-L-Lys(Boc-Aoa)-OH has several advantages for lab experiments. It is a relatively stable molecule, which makes it ideal for use in lab experiments. Additionally, it has a high binding affinity for other molecules, which makes it ideal for studying protein-protein interactions. However, this compound also has some limitations for lab experiments. It is expensive, and it can be difficult to obtain in large quantities. Additionally, it can be difficult to synthesize in large quantities.
Orientations Futures
Fmoc-L-Lys(Boc-Aoa)-OH has a wide range of potential applications in scientific research. It can be used to study the effects of proteins and peptides on cellular metabolism and cell signaling pathways. Additionally, it can be used to study the effects of proteins and peptides on the immune system and gene expression. Additionally, it can be used to study the effects of proteins and peptides on protein folding and stability. Finally, it can be used to study the effects of proteins and peptides on drug design and drug delivery.
Méthodes De Synthèse
Fmoc-L-Lys(Boc-Aoa)-OH is synthesized through a process called solid-phase peptide synthesis (SPPS). This process is used to create peptides and proteins in a controlled and efficient manner. The process involves coupling amino acids to a solid support, such as a resin or polymer. This allows for the controlled addition of one amino acid at a time, allowing for the creation of peptides and proteins with specific properties. This compound is synthesized by coupling it to a solid support using a coupling reagent, such as a carbodiimide. This process is often used to create peptide derivatives that have specific properties, such as increased stability or increased binding affinity.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O8/c1-28(2,3)39-27(36)31-38-17-24(32)29-15-9-8-14-23(25(33)34)30-26(35)37-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17H2,1-3H3,(H,29,32)(H,30,35)(H,31,36)(H,33,34)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHYSVHAEUYSTD-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

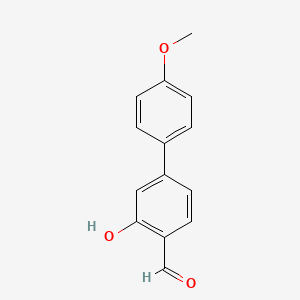
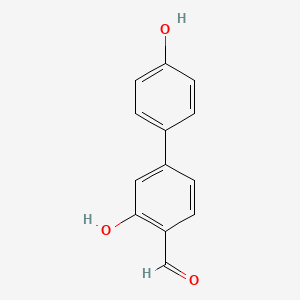
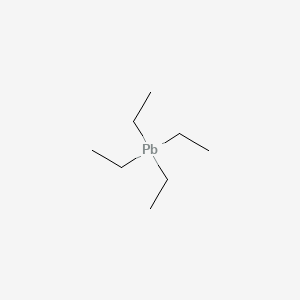
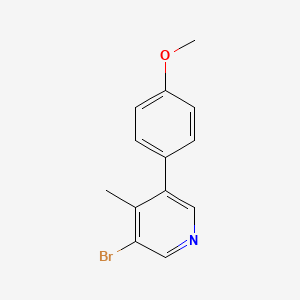
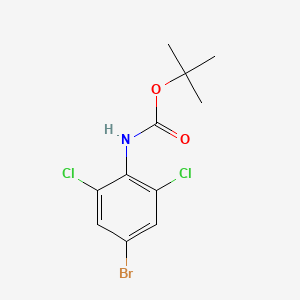
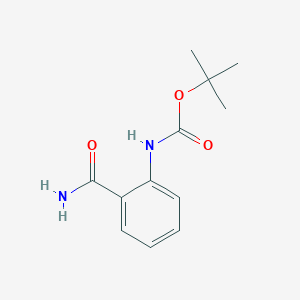




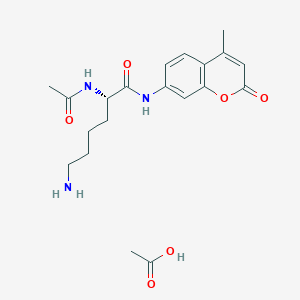
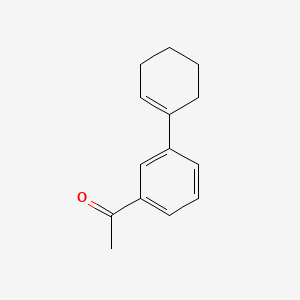

![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)